tert-butyl N-[3-oxo-3-[[(1S)-1-pyridin-2-ylpropyl]amino]propyl]carbamate
Description
tert-Butyl N-[3-oxo-3-[[(1S)-1-pyridin-2-ylpropyl]amino]propyl]carbamate is a synthetic organic compound that features a tert-butyl carbamate group
Properties
IUPAC Name |
tert-butyl N-[3-oxo-3-[[(1S)-1-pyridin-2-ylpropyl]amino]propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-5-12(13-8-6-7-10-17-13)19-14(20)9-11-18-15(21)22-16(2,3)4/h6-8,10,12H,5,9,11H2,1-4H3,(H,18,21)(H,19,20)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQYZOJNTPTOFY-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=N1)NC(=O)CCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=N1)NC(=O)CCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-oxo-3-[[(1S)-1-pyridin-2-ylpropyl]amino]propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable amine and a carbonyl compound. One common method involves the use of tert-butyl carbamate, an amine such as 1-pyridin-2-ylpropylamine, and a carbonyl compound like an aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction control, higher efficiency, and scalability . The use of microreactors allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-oxo-3-[[(1S)-1-pyridin-2-ylpropyl]amino]propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[3-oxo-3-[[(1S)-1-pyridin-2-ylpropyl]amino]propyl]carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its functional groups enable it to participate in polymerization reactions, leading to materials with unique properties .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-oxo-3-[[(1S)-1-pyridin-2-ylpropyl]amino]propyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-hydrazino-3-oxopropyl)carbamate
- tert-Butyl (3-aminopropyl)(3-((tert-butoxycarbonyl)amino)propyl)carbamate
- N-Boc-4,7,10-trioxadecanediamine
Uniqueness
tert-Butyl N-[3-oxo-3-[[(1S)-1-pyridin-2-ylpropyl]amino]propyl]carbamate is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
